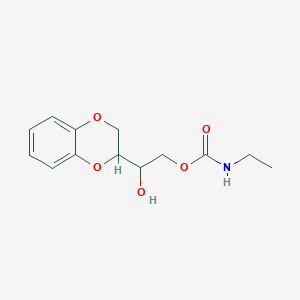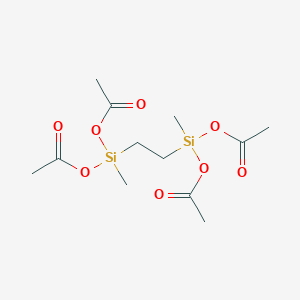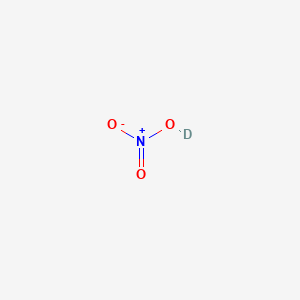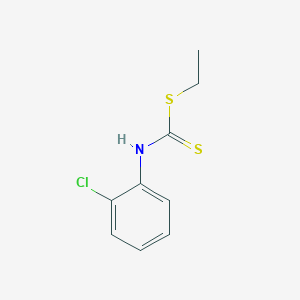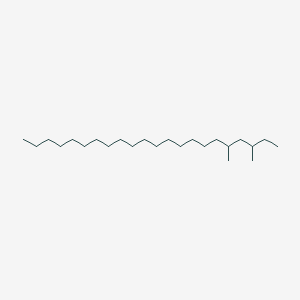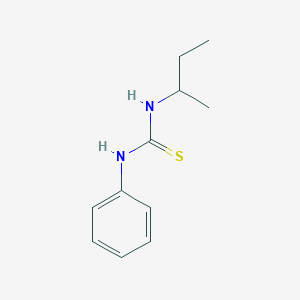
Thiourea, N-(1-methylpropyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(1-methylpropyl)-N'-phenyl-, also known as Phenylthiourea, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in the field of biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in scientific research. It is commonly used as a reagent for the detection of cyanide ions in biological samples. Thiourea, N-(1-methylpropyl)-N'-phenyl-, reacts with cyanide ions to form a stable complex that can be detected through spectroscopic analysis.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, is also used as a model compound for studying the mechanism of action of thyroid hormones. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the binding of thyroid hormones to their receptors, which can lead to a decrease in metabolic rate and other physiological effects.
Wirkmechanismus
The mechanism of action of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the inhibition of various enzymes and receptors in the body. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the activity of thyroid hormone receptors, which can lead to a decrease in metabolic rate and other physiological effects.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, can also inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. This can lead to an increase in the toxicity of certain compounds and a decrease in their efficacy.
Biochemische Und Physiologische Effekte
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several biochemical and physiological effects on the body. It has been shown to decrease the metabolic rate and increase the production of reactive oxygen species. It can also cause oxidative damage to various tissues and organs in the body.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has also been shown to have anti-inflammatory and anti-cancer properties. It can inhibit the growth and proliferation of cancer cells and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several advantages and limitations for lab experiments. It is a relatively inexpensive reagent that can be easily synthesized and purified. It is also stable under a wide range of experimental conditions.
However, thiourea, N-(1-methylpropyl)-N'-phenyl-, can be toxic to certain cell types and can interfere with the activity of various enzymes and receptors in the body. It is important to use appropriate safety precautions when handling thiourea, N-(1-methylpropyl)-N'-phenyl-, and to carefully consider its potential effects on experimental outcomes.
Zukünftige Richtungen
There are several future directions for the use of thiourea, N-(1-methylpropyl)-N'-phenyl-, in scientific research. One area of interest is the development of novel thiourea derivatives with improved properties for the detection of cyanide ions and other analytes in biological samples.
Another area of interest is the further investigation of the anti-inflammatory and anti-cancer properties of thiourea, N-(1-methylpropyl)-N'-phenyl-. This could lead to the development of new therapies for the treatment of cancer and other inflammatory diseases.
Conclusion:
In conclusion, thiourea, N-(1-methylpropyl)-N'-phenyl-, is a versatile chemical compound that has several applications in scientific research. It can be synthesized through a simple reaction and purified through recrystallization. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has been shown to have several biochemical and physiological effects on the body, including the inhibition of thyroid hormone receptors and the production of reactive oxygen species. It has several advantages and limitations for lab experiments and several future directions for research.
Synthesemethoden
The synthesis of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the reaction of aniline with carbon disulfide and an alkylating agent. The reaction produces a thiourea derivative that can be purified through recrystallization. The purity of the product can be confirmed through melting point determination and spectroscopic analysis.
Eigenschaften
CAS-Nummer |
15093-37-5 |
|---|---|
Produktname |
Thiourea, N-(1-methylpropyl)-N'-phenyl- |
Molekularformel |
C11H16N2S |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
1-butan-2-yl-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
WWIODCQAOPIKHL-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(C)N=C(NC1=CC=CC=C1)S |
SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
Andere CAS-Nummern |
15093-37-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



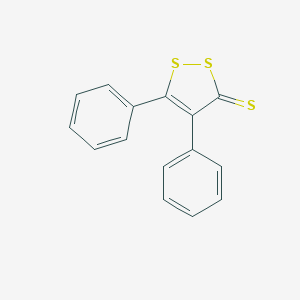

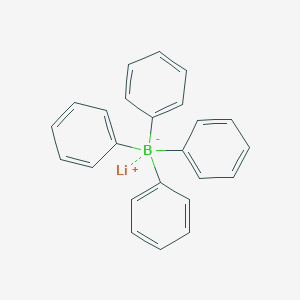
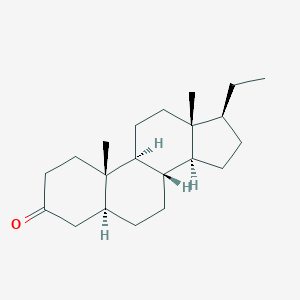
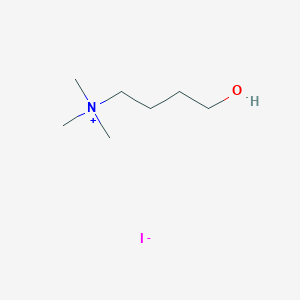
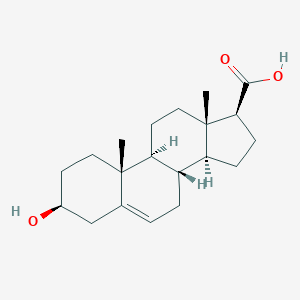

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
